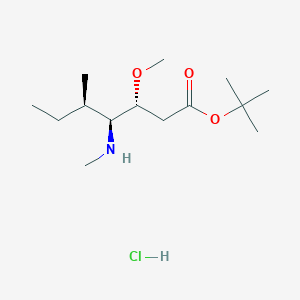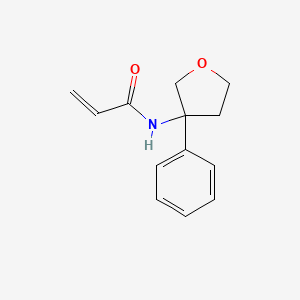![molecular formula C20H16ClN3OS B2652127 4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1206986-52-8](/img/structure/B2652127.png)
4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine core, which is a nitrogen-containing heterocyclic compound . This core is substituted with a 2-chlorobenzylthio group and a 3-methoxyphenyl group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been synthesized as novel CDK2 inhibitors . The synthesis of these compounds involves various reactions, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a]pyrazine core is a bicyclic structure containing two nitrogen atoms . The 2-chlorobenzylthio and 3-methoxyphenyl groups are likely to add further complexity to the structure.Applications De Recherche Scientifique
Synthetic Routes and Chemical Transformations
Research on thioureas, thioamides, and aroylphenylacetylenes reveals the potential for creating a variety of pyrazole derivatives, including structures similar to 4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine. These studies demonstrate the versatility of thiocarbonyl compounds in synthesizing heterocyclic compounds that might be structurally related or have similar reactive properties (Basyouni & Omar, 1974).
Pharmacological Potential
The synthesis and antidepressant activities of various pyrazoline derivatives have been explored, indicating that compounds with certain substituents may exhibit significant biological activity. This underscores the potential of pyrazolo[1,5-a]pyrazine derivatives in medicinal chemistry, particularly in designing compounds with antidepressant properties (Palaska, Aytemir, Uzbay, & Erol, 2001).
Antifungal and Antimicrobial Activities
The synthesis and properties of triazolo and thiadiazole derivatives incorporating pyrazole moieties suggest these compounds' potential in developing new antimicrobial and antifungal agents. Research into these heterocyclic compounds emphasizes their role in targeting biological pathways and organisms, hinting at the broader applicability of pyrazolo[1,5-a]pyrazine derivatives in creating antifungal and antimicrobial therapies (Fedotov, Hotsulia, & Panasenko, 2022).
Ligand Chemistry and Metal Complexes
Studies on pyrazole ligands and their complexes with platinum(II) and palladium(II) ions demonstrate the potential of pyrazole derivatives in coordination chemistry. These complexes have various applications, from catalysis to materials science, suggesting that this compound could serve as a ligand in metal complexes with unique properties (Budzisz, Małecka, & Nawrot, 2004).
Antitumor and Cytotoxic Activities
The exploration of pyrazolo and pyrimidine derivatives for their cytotoxicity against cancer cells showcases the potential of these compounds in oncological research. The structure-activity relationship studies of these derivatives can lead to the development of new anticancer drugs, suggesting the importance of structural features found in compounds like this compound (Hassan, Hafez, & Osman, 2014).
Propriétés
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS/c1-25-16-7-4-6-14(11-16)18-12-19-20(22-9-10-24(19)23-18)26-13-15-5-2-3-8-17(15)21/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESIJWIXJJGNKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-benzylpiperidin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2652045.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2652047.png)
![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate](/img/structure/B2652048.png)
![(E)-4-(Dimethylamino)-N-[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2652049.png)

![N-(2-methoxy-5-methylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2652051.png)



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2652059.png)
![7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2652061.png)
![(E)-5-chloro-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2652064.png)

